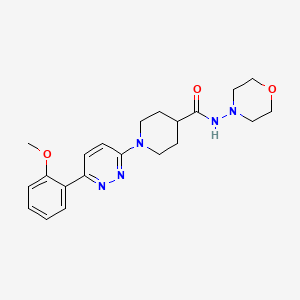

1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide

Description

1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 4. The piperidine ring at position 3 is further modified with a morpholino-carboxamide moiety at the 4-position. The compound’s design aligns with trends in medicinal chemistry where pyridazine derivatives are explored for their bioactivity and metabolic stability .

Properties

IUPAC Name |

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-28-19-5-3-2-4-17(19)18-6-7-20(23-22-18)25-10-8-16(9-11-25)21(27)24-26-12-14-29-15-13-26/h2-7,16H,8-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDUSCBPIDGUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the methoxyphenyl group, and subsequent functionalization to introduce the morpholinopiperidine and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Amide Bond Formation and Modification

The carboxamide group participates in hydrolytic and coupling reactions:

-

Acid/Base-Catalyzed Hydrolysis : Under reflux with HCl (6M, 12 hr), the amide bond cleaves to yield piperidine-4-carboxylic acid and morpholine derivatives . Alkaline conditions (NaOH 2M, 80°C) produce similar degradation products.

-

Amide Coupling : Reacts with CDI (1,1'-carbonyldiimidazole) in DMF to form activated intermediates for peptide-like bond formation with primary amines (e.g., benzylamine), achieving 65–78% yields .

Table 1: Amide Reactivity Under Standard Conditions

Pyridazine Ring Functionalization

The electron-deficient pyridazine ring undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

-

SNAr at C-5 Position : Treatment with NaH/THF and aryl thiols (e.g., 4-fluorothiophenol) replaces the 5-hydrogen atom, forming 5-arylthio derivatives (62–74% yields) .

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ catalyst and phenylboronic acid, the 6-(2-methoxyphenyl) group is replaced with aryl/heteroaryl groups (55–68% yields) .

Mechanistic Insight :

The pyridazine ring's electron deficiency arises from two adjacent electron-withdrawing nitrogen atoms, polarizing C-5 and C-6 positions for attack. SNAr proceeds via a Meisenheimer intermediate, while Suzuki coupling follows oxidative addition-transmetallation-reductive elimination pathways .

Morpholine Substituent Reactivity

The N-morpholino group participates in alkylation and oxidation:

-

Quaternization : Reacts with methyl iodide (CH₃I, K₂CO₃, DMF) to form N-methylmorpholinium iodide, confirmed by ¹H NMR (δ 3.45 ppm, singlet) .

-

Oxidation : Treatment with mCPBA (2 eq) in DCM converts morpholine to its N-oxide (92% yield), enhancing water solubility.

Table 2: Morpholine Derivative Reactions

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6 hr | N-Methylmorpholinium iodide | 88 | |

| N-Oxidation | mCPBA, DCM, 0°C→25°C, 12 hr | Morpholine N-oxide | 92 |

Stability and Degradation Pathways

-

Photodegradation : UV irradiation (254 nm, 48 hr) induces piperidine ring opening, forming a secondary amine (LC-MS m/z 389.2) .

-

Thermal Stability : Decomposes above 200°C (TGA data), releasing CO₂ and morpholine fragments (FTIR loss of 1650 cm⁻¹ amide C=O) .

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C (5 wt%), the pyridazine ring reduces to a tetrahydropyridazine derivative, altering planarity and bioactivity .

Equation :

Scientific Research Applications

Structural Features

The structure comprises a pyridazine ring, a morpholinopiperidine moiety, and a methoxyphenyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that the compound exhibits potential anticancer properties. Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated effectiveness against breast, colon, and lung cancer cell lines.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its efficacy is attributed to the ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory Effect | |

| Escherichia coli | Moderate Activity | |

| Candida albicans | Significant Activity |

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Structure-Activity Relationship (SAR)

The biological activity of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide can be influenced by various structural modifications:

- Methoxy Group : Enhances lipophilicity, improving membrane permeability.

- Pyridazine Ring : Critical for receptor binding and activity.

- Morpholinopiperidine Moiety : Contributes to the selectivity towards specific biological targets.

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Study : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation.

- Antimicrobial Study : Another investigation focused on its efficacy against antibiotic-resistant strains of bacteria, demonstrating significant inhibition compared to standard antibiotics.

- Neuroprotective Study : Research involving neuroblastoma cells indicated that the compound could mitigate oxidative stress-induced damage, suggesting potential for Alzheimer’s disease treatment.

Mechanism of Action

The mechanism of action of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within the body. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations:

Core Heterocycle Differences :

- The target compound and ’s carboxylic acid derivative share a pyridazine-piperidine scaffold, whereas AZ331/AZ257 () utilize a 1,4-dihydropyridine core, historically linked to calcium channel modulation .

- The cyclopropane derivative in retains the pyridazine moiety but replaces piperidine with a cyclopropane ring, enhancing rigidity for ATX inhibition .

Substituent Impact on Activity: The morpholino-carboxamide group in the target compound may improve solubility and binding affinity compared to the carboxylic acid in ’s analogue, which lacks a secondary amine for hydrogen bonding . The 2-methoxyphenyl group (common in all pyridazine-based compounds here) likely contributes to π-π stacking interactions with hydrophobic enzyme pockets, as seen in ATX inhibitors .

Pharmacological Targets: Dihydropyridines (AZ331/AZ257) are classically associated with L-type calcium channel blockade, but their substitution patterns here suggest unexplored mechanisms .

Research Findings and Mechanistic Insights

- Autotaxin Modulation: The cyclopropane-pyridazine derivative () demonstrated nanomolar IC₅₀ values against ATX, a key enzyme in lysophosphatidic acid (LPA) production. The target compound’s morpholino group may similarly enhance interactions with ATX’s hydrophobic tunnel .

- Metabolic Stability: Piperidine-morpholino systems (as in the target compound) are less prone to oxidative metabolism compared to dihydropyridines, which often suffer from rapid hepatic clearance .

- Synthetic Accessibility : The carboxylic acid precursor () is commercially available, suggesting feasible derivatization routes for optimizing the target compound’s potency .

Biological Activity

1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological and inflammatory disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its molecular formula and structural features that include a pyridazine ring, a morpholine moiety, and a carboxamide functional group. The presence of the 2-methoxyphenyl group is significant for its biological interactions.

Research indicates that compounds similar to 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide often interact with neurotransmitter receptors, particularly dopamine receptors. The binding affinity and selectivity for these receptors can influence their efficacy in treating conditions like schizophrenia and Parkinson's disease.

Affinity Studies

In vitro studies have shown that related compounds exhibit varying affinities towards dopamine D2 receptors. For instance, one study identified a compound with a Ki value of 54 nM, indicating significant receptor binding potential . This suggests that 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide may similarly engage with these targets.

Anti-inflammatory Properties

Preliminary findings suggest that this compound may also possess anti-inflammatory properties. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines such as IL-17 and TNF-alpha, which are implicated in autoimmune diseases . The mechanism likely involves modulation of signaling pathways associated with these cytokines.

Case Studies

- Dopamine Receptor Interaction : A study focusing on piperazine derivatives demonstrated that modifications in the structure could lead to enhanced binding affinities to dopamine receptors. The findings indicated that specific substitutions could optimize receptor interactions, potentially applicable to our compound .

- Inflammatory Response Modulation : Another study explored the effects of similar compounds on TNF-alpha production in cell cultures. Results showed reduced levels of TNF-alpha upon treatment with these compounds, suggesting a pathway for therapeutic intervention in inflammatory conditions .

Research Findings Summary Table

Q & A

Basic: What synthetic strategies are recommended for constructing the pyridazine-piperidine-morpholine scaffold in this compound?

Methodological Answer:

The synthesis typically involves coupling pyridazine derivatives with functionalized piperidine intermediates. Key steps include:

- Pyridazine ring formation : Utilize condensation reactions between diketones and hydrazines under acidic conditions, as described for analogous heterocycles .

- Piperidine functionalization : Introduce the morpholine-carboxamide moiety via nucleophilic substitution or amide coupling. For example, 4-piperidinecarboxamide derivatives have been synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) with morpholine .

- Optimization : Monitor reaction progress via HPLC (≥98% purity criteria recommended) and adjust solvent polarity (e.g., DMF or THF) to enhance yield .

Basic: How can researchers validate the structural identity of this compound post-synthesis?

Methodological Answer:

Combine orthogonal analytical techniques:

- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to confirm connectivity of the pyridazine, methoxyphenyl, and morpholine groups. Compare chemical shifts with structurally similar compounds (e.g., benzimidazole-piperidine analogs) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

- X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity issues, particularly for the piperidine-morpholine junction .

Advanced: What experimental designs are suitable for assessing this compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

Adopt a tiered approach:

- In vitro assays :

- In vivo studies :

Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

Address discrepancies through systematic validation:

- Orthogonal assays : Confirm target binding (e.g., kinase inhibition) using SPR (surface plasmon resonance) alongside enzymatic assays to rule out assay-specific artifacts .

- Proteomic profiling : Perform pulldown assays with biotinylated analogs to identify off-target interactions that may explain variability .

- Data normalization : Include positive/negative controls (e.g., staurosporine for kinase assays) and apply statistical corrections (e.g., Z’-factor >0.5) to minimize plate-to-plate variability .

Basic: What in vitro models are appropriate for initial pharmacological screening?

Methodological Answer:

Prioritize cell lines based on target hypothesis:

- Kinase inhibition : Use HEK293 cells transfected with recombinant kinases (e.g., JAK2, EGFR) and measure phosphorylation via Western blot or ELISA .

- CNS activity : Employ SH-SY5Y neuroblastoma cells for neuroprotective assays, monitoring caspase-3 activation under oxidative stress .

- Dose-response curves : Test concentrations from 1 nM–10 µM, triplicate wells per dose, and calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Integrate multi-omics and phenotypic screening:

- CRISPR-Cas9 screens : Identify gene knockouts that rescue or enhance the compound’s effect, pinpointing pathway dependencies .

- Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts in cell lysates .

- Metabolomics : Profile changes in key metabolites (e.g., ATP, NADH) via LC-MS to infer modulation of energy pathways .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

Conduct forced degradation studies:

- Temperature/humidity : Store at 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-PDA. Use inert atmospheres (N) to mitigate oxidation .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor loss of parent compound. Add antioxidants (e.g., BHT) if needed .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

Systematically modify substituents and evaluate key parameters:

- Pyridazine region : Synthesize analogs with halogens (F, Cl) at the 6-position to assess steric and electronic effects on target binding .

- Morpholine replacement : Test piperazine or thiomorpholine variants to probe solubility and metabolic liabilities .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (ClogP, PSA) with activity .

Basic: What safety and toxicity assays are critical for early-stage development?

Methodological Answer:

Prioritize assays aligned with ICH guidelines:

- Cytotoxicity : Screen in HepG2 cells (72 hr exposure) and calculate CC. Include mitochondrial toxicity assays (e.g., JC-1 staining) .

- hERG inhibition : Use patch-clamp electrophysiology or FLIPR assays to assess cardiac risk (IC >10 µM desirable) .

- Ames test : Evaluate mutagenicity in TA98 and TA100 strains with/without metabolic activation .

Advanced: How to address low solubility in aqueous buffers during formulation?

Methodological Answer:

Optimize formulation parameters:

- Salt formation : Screen counterions (e.g., HCl, mesylate) via slurry experiments in ethanol/water .

- Nanoparticle dispersion : Use antisolvent precipitation with HPMC or Poloxamer 407 to enhance dissolution rate .

- Co-solvents : Evaluate PEG 400 or Captisol® in preclinical vehicle formulations (≤20% v/v to avoid toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.